4,4'-bis(3-methoxyphenoxy)biphenyl

Description

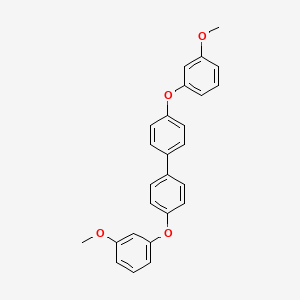

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-[4-[4-(3-methoxyphenoxy)phenyl]phenoxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O4/c1-27-23-5-3-7-25(17-23)29-21-13-9-19(10-14-21)20-11-15-22(16-12-20)30-26-8-4-6-24(18-26)28-2/h3-18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOVLTNHLUGBMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC4=CC=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Bis 3 Methoxyphenoxy Biphenyl

Approaches to Biphenyl (B1667301) Ether Linkage Formation

The formation of the diaryl ether linkage is a cornerstone of organic synthesis, with several powerful methods at the disposal of chemists. These can be broadly categorized into nucleophilic aromatic substitution reactions and transition metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) represents a classical and direct approach for forming C-O bonds. organic-chemistry.org This reaction typically involves the displacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. In the context of synthesizing 4,4'-bis(3-methoxyphenoxy)biphenyl, this would likely involve the reaction of a diphenoxide with an activated aryl halide.

For an SNAr reaction to proceed efficiently, the aromatic ring undergoing substitution must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. organic-chemistry.org In the case of synthesizing the target molecule, a plausible route would involve the reaction of 4,4'-dihydroxybiphenyl (B160632) with an activated 3-methoxyphenyl (B12655295) halide. However, the methoxy (B1213986) group is an electron-donating group, which does not activate the ring for nucleophilic attack. Therefore, a more viable SNAr strategy would employ a precursor to the 3-methoxyphenoxy group that contains an activating group, such as a nitro group. For instance, the reaction of 4,4'-dihydroxybiphenyl with 1-halo-3-methoxy-5-nitrobenzene would be more favorable. The nitro group could then be subsequently removed or converted if not desired in the final product.

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and in the presence of a base to generate the phenoxide nucleophile. wikipedia.org

Transition Metal-Catalyzed Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig type)

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-O bonds, offering milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol (B47542) in the presence of a base. organic-chemistry.orgwikipedia.org Traditional Ullmann conditions often require high temperatures (typically >160 °C) and stoichiometric amounts of copper. wikipedia.org However, modern modifications have been developed that utilize catalytic amounts of copper salts, often in conjunction with ligands, allowing for lower reaction temperatures. wikipedia.org For the synthesis of this compound, this would involve the coupling of 4,4'-dihydroxybiphenyl with a 3-methoxyphenyl halide (e.g., 3-bromoanisole (B1666278) or 3-iodoanisole) or the coupling of 4,4'-dihalobiphenyl with 3-methoxyphenol (B1666288).

The general mechanism of the Ullmann ether synthesis is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and a copper(I) halide. wikipedia.org

Buchwald-Hartwig Ether Synthesis: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful and versatile method for diaryl ether synthesis. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst in combination with a bulky electron-rich phosphine (B1218219) ligand. wikipedia.org The reaction of an aryl halide or triflate with a phenol in the presence of a base can proceed under relatively mild conditions.

For the synthesis of this compound, a Buchwald-Hartwig approach could involve the reaction of 4,4'-dihydroxybiphenyl with a 3-methoxyphenyl halide or the reaction of a 4,4'-dihalobiphenyl with 3-methoxyphenol. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. wikipedia.org

Alternative Synthetic Pathways for Diaryl Ethers

Beyond the more common SNAr and transition metal-catalyzed methods, other strategies exist for the formation of diaryl ethers. One such method involves the reaction of diaryliodonium salts with phenols. This approach can proceed under metal-free conditions and often provides high yields of the desired diaryl ether.

Specific Synthesis Protocols for this compound

While specific literature detailing the synthesis of this compound is not abundant, plausible synthetic routes can be constructed based on the established methodologies for diaryl ether formation and the synthesis of analogous compounds, such as those used as monomers for high-performance polymers like polyimides. google.com

A likely and efficient route would be a double Ullmann condensation or a Buchwald-Hartwig etherification.

Selection and Optimization of Reactants and Reagents

The key starting materials for the synthesis of this compound would be a biphenyl core and a 3-methoxyphenoxy precursor.

Biphenyl Source: 4,4'-Dihydroxybiphenyl is a readily available and logical choice as the biphenyl core. Alternatively, 4,4'-dihalobiphenyls (e.g., 4,4'-dibromobiphenyl (B48405) or 4,4'-diiodobiphenyl) could be used.

3-Methoxyphenoxy Source: 3-Methoxyphenol would be the reactant if a dihalobiphenyl is used. If 4,4'-dihydroxybiphenyl is the starting material, a 3-methoxyphenyl halide such as 3-bromoanisole or 3-iodoanisole (B135260) would be required. The choice of halide can influence reactivity, with iodides generally being more reactive than bromides. wikipedia.org

Catalyst: For an Ullmann condensation, copper(I) salts such as CuI or CuBr are commonly used. wikipedia.org For a Buchwald-Hartwig reaction, a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ would be employed in conjunction with a phosphine ligand. organic-chemistry.org

Ligand: In modern Ullmann reactions, ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine can accelerate the reaction. wikipedia.org For the Buchwald-Hartwig synthesis, bulky electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective. researchgate.net

Base: A base is required to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄). The choice of base can significantly impact the reaction outcome.

A plausible reaction scheme based on an Ullmann condensation is depicted below:

Scheme 1: Plausible Ullmann Condensation for the Synthesis of this compound

Reaction Condition Control and Parameter Variation (e.g., solvent, temperature, catalysts)

The successful synthesis of this compound hinges on the careful control of reaction parameters.

Solvent: High-boiling polar aprotic solvents are typically used for Ullmann condensations, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene. wikipedia.org For Buchwald-Hartwig reactions, solvents like toluene (B28343), dioxane, or tert-butanol (B103910) are common. organic-synthesis.com

Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 200 °C. wikipedia.org However, with the use of appropriate ligands, the temperature can often be lowered to the range of 80-150 °C. Buchwald-Hartwig reactions are also typically conducted at elevated temperatures, generally between 80-120 °C.

Catalyst and Ligand Loading: The amount of catalyst and ligand used can be optimized to balance reaction efficiency and cost. Typically, catalyst loading is in the range of 1-10 mol% relative to the limiting reagent.

The table below illustrates a hypothetical optimization of reaction conditions for the synthesis of this compound via an Ullmann-type reaction, based on typical findings for diaryl ether synthesis.

Table 1: Hypothetical Optimization of Ullmann Condensation for this compound Synthesis

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI (10) | None | K₂CO₃ | DMF | 160 | 45 |

| 2 | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 140 | 75 |

| 3 | CuI (5) | N,N-Dimethylglycine (10) | Cs₂CO₃ | DMSO | 120 | 85 |

| 4 | CuBr (10) | 1,10-Phenanthroline (20) | K₃PO₄ | Toluene | 110 | 80 |

Similarly, a Buchwald-Hartwig approach could be optimized as shown in the hypothetical data in Table 2.

Table 2: Hypothetical Optimization of Buchwald-Hartwig Etherification for this compound Synthesis

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 100 | 60 |

| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 92 |

| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 88 |

| 4 | Pd₂(dba)₃ (1) | SPhos (3) | K₂CO₃ | tert-Butanol | 90 | 85 |

These tables illustrate that by systematically varying the catalyst, ligand, base, solvent, and temperature, the yield of the desired product, this compound, can be significantly improved. The optimal conditions would likely involve a modern catalyzed approach, such as a ligand-assisted Ullmann condensation or a Buchwald-Hartwig etherification, to achieve high yields under milder conditions.

Process Intensification and Green Chemistry Considerations in Synthesis

The synthesis of this compound, a diaryl ether derivative, typically involves nucleophilic aromatic substitution or Ullmann condensation reactions. wikipedia.org Traditional approaches to these reactions often require harsh conditions, such as high temperatures and the use of high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org However, contemporary chemical manufacturing strives for process intensification and the integration of green chemistry principles to mitigate these demanding requirements. Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. mdpi.com Green chemistry, in turn, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com

Several modern techniques can be applied to the synthesis of this compound to align with these principles:

Microwave-Assisted Synthesis: The use of microwave irradiation is a prominent green chemistry approach that can significantly accelerate organic reactions, often leading to higher yields and shorter reaction times. nih.gov In the context of Ullmann ether synthesis, microwave heating has been shown to be highly effective, promoting efficient C-O bond formation. mdpi.comqub.ac.uk This technique can reduce the need for high-boiling solvents and prolonged reaction times, thereby minimizing energy consumption and the potential for side product formation. mdpi.comwikipedia.org The application of microwave-assisted synthesis to the reaction between a 4,4'-dihalobiphenyl and 3-methoxyphenol would represent a significant process intensification.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful tool in green synthesis, facilitating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). researchgate.netcrdeepjournal.org For the synthesis of aromatic ethers, PTC can enable the use of less hazardous and more economical bases and solvents. jetir.orgcetjournal.it A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the phenoxide nucleophile from an aqueous or solid phase into the organic phase containing the aryl halide, thereby accelerating the reaction under milder conditions. researchgate.net This approach avoids the need for strictly anhydrous conditions and can lead to improved yields and selectivity. crdeepjournal.orgjetir.org

Continuous Flow Synthesis: Shifting from traditional batch processing to continuous flow reactors is a cornerstone of process intensification. unito.it Continuous flow systems offer superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for straightforward automation and integration of in-line purification. unito.ityoutube.com The synthesis of this compound in a continuous flow setup, potentially incorporating microwave heating, could lead to a highly efficient and controlled manufacturing process.

The table below summarizes key considerations for process intensification and green chemistry in the synthesis of this compound.

| Technique | Key Advantages | Relevance to Synthesis |

| Microwave-Assisted Synthesis | - Reduced reaction times- Increased yields- Lower energy consumption | Accelerates Ullmann condensation for ether linkage formation. mdpi.comqub.ac.uk |

| Phase-Transfer Catalysis (PTC) | - Use of milder reaction conditions- Reduced need for hazardous solvents- Enhanced reaction rates | Facilitates the reaction between the phenoxide and aryl halide in a biphasic system. researchgate.netjetir.orgcetjournal.it |

| Continuous Flow Synthesis | - Improved safety and control- Enhanced heat and mass transfer- Potential for automation and integration | Enables a more efficient and scalable production process. unito.ityoutube.com |

Advanced Purification Techniques

The purification of this compound to a high degree of purity is essential for its subsequent applications. Advanced purification techniques are employed to remove unreacted starting materials, catalysts, and any side products formed during the synthesis.

Chromatographic Separation Methods

Chromatography is a powerful technique for the separation and purification of organic compounds based on their differential distribution between a stationary phase and a mobile phase. helixchrom.com High-performance liquid chromatography (HPLC) is a particularly effective method for the analysis and purification of biphenyl derivatives. qub.ac.ukoup.comsielc.com

For the separation of this compound, reversed-phase HPLC is a suitable technique. chromatographyonline.comnih.gov In this mode, a nonpolar stationary phase is used with a polar mobile phase. The choice of stationary phase is critical for achieving optimal separation.

Stationary Phases: Biphenyl and phenyl-hexyl stationary phases often provide enhanced retention and selectivity for aromatic compounds compared to standard C18 columns due to the potential for π-π interactions between the analyte and the stationary phase. oup.comnih.gov

Mobile Phases: Typical mobile phases consist of mixtures of acetonitrile (B52724) or methanol (B129727) with water. qub.ac.uksielc.comnih.gov The composition of the mobile phase can be adjusted (gradient elution) to optimize the separation of components with different polarities. oup.comrochester.edu The addition of small amounts of modifiers like trifluoroacetic acid or phosphoric acid can improve peak shape and resolution. sielc.comchromatographyonline.com

The following table outlines typical parameters for the HPLC analysis of biphenyl compounds, which would be applicable to this compound.

| Parameter | Typical Conditions | Rationale |

| Stationary Phase | Biphenyl, Phenyl-Hexyl, C18 | Biphenyl and phenyl-hexyl phases can offer enhanced selectivity for aromatic compounds through π-π interactions. oup.comnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Provides a polar medium for reversed-phase chromatography. The organic modifier content is adjusted for optimal retention. qub.ac.uksielc.com |

| Elution Mode | Gradient or Isocratic | Gradient elution is often used to separate complex mixtures with varying polarities. oup.comrochester.edu |

| Detector | UV-Vis (e.g., at 254 nm or 280 nm) | Aromatic compounds like biphenyl derivatives strongly absorb UV light, allowing for sensitive detection. oup.comsielc.com |

Recrystallization and Precipitation Strategies

Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a compound like this compound, which possesses both polar ether linkages and a large nonpolar biphenyl core, a mixture of solvents may be required to achieve the desired solubility profile.

Potential solvent systems for the recrystallization of this compound could include:

Mixtures of a good solvent (e.g., dichloromethane, tetrahydrofuran, or acetone) and a poor solvent (e.g., hexane, ethanol (B145695), or methanol). rsc.orggoogle.com

A single solvent such as toluene or an alcohol-water mixture. rsc.org

Precipitation is another effective purification method, often employed when a compound is highly soluble in one solvent and virtually insoluble in another. This can be achieved by dissolving the crude product in a good solvent and then adding an anti-solvent to induce precipitation of the pure compound. A documented method for a related compound, 4,4'-bis(3-aminophenoxy)biphenyl (B1279746), involves dissolving the crude material in an organic solvent and then pouring it into water to precipitate the product. google.com

The table below lists potential solvent systems for the recrystallization of this compound based on general principles and data for related compounds.

| Solvent/Solvent System | Type | Rationale |

| Dichloromethane/Ethanol | Mixed Solvent | Dichloromethane acts as the primary solvent, while ethanol serves as the anti-solvent to induce crystallization upon cooling. google.com |

| Dichloromethane/Methanol | Mixed Solvent | Similar to the dichloromethane/ethanol system, methanol acts as the anti-solvent. google.com |

| Tetrahydrofuran/Water | Mixed Solvent | Tetrahydrofuran dissolves the compound, and the addition of water as an anti-solvent causes precipitation. google.com |

| Toluene | Single Solvent | Toluene is a common solvent for recrystallizing aromatic compounds. |

| Ethanol/Water | Mixed Solvent | A mixture of ethanol and water can be effective for compounds with moderate polarity. rsc.org |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a molecule.

High-Resolution 1D NMR (¹H, ¹³C) Applications

One-dimensional (1D) NMR spectroscopy, specifically ¹H (proton) and ¹³C (carbon-13) NMR, is the cornerstone of structural analysis for 4,4'-bis(3-methoxyphenoxy)biphenyl.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, each unique proton environment would give rise to a distinct signal. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons would allow for the assignment of all protons in the molecule.

Aromatic Protons: The protons on the biphenyl (B1667301) and phenoxy rings would appear in the aromatic region, typically between 6.5 and 8.0 ppm. The specific substitution pattern would lead to a complex set of multiplets. The protons on the biphenyl core are expected to show a characteristic AA'BB' or a set of doublet of doublets patterns. The protons on the 3-methoxyphenoxy groups would also exhibit distinct splitting patterns based on their relative positions.

Methoxy (B1213986) Protons: The protons of the two equivalent methoxy (-OCH₃) groups would be expected to appear as a sharp singlet in the upfield region of the spectrum, likely around 3.8 ppm. The integration of this signal would correspond to six protons.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: The aromatic carbons of the biphenyl and phenoxy rings would generate a series of signals in the downfield region, typically from 110 to 160 ppm. The carbons directly attached to the oxygen atoms (C-O) would be the most deshielded.

Methoxy Carbon: The carbon atom of the methoxy groups would appear as a single signal in the upfield region, typically around 55-60 ppm.

Expected ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 - 7.7 | d | 4H | Protons on the biphenyl core (ortho to the phenoxy group) |

| ~7.0 - 7.2 | d | 4H | Protons on the biphenyl core (meta to the phenoxy group) |

| ~7.2 - 7.4 | t | 2H | Protons on the phenoxy rings (para to the methoxy group) |

| ~6.6 - 6.8 | m | 6H | Remaining protons on the phenoxy rings |

| ~3.8 | s | 6H | Methoxy group protons (-OCH₃) |

Note: The chemical shifts and multiplicities are estimated based on analogous structures and general NMR principles. Actual experimental data is not available in the searched literature.

Expected ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~159 - 161 | Aromatic C-O (phenoxy ether linkage) |

| ~157 - 159 | Aromatic C-O (biphenyl ether linkage) |

| ~138 - 140 | Quaternary carbons of the biphenyl core |

| ~130 - 132 | CH carbons of the phenoxy rings |

| ~128 - 130 | CH carbons of the biphenyl core |

| ~115 - 120 | CH carbons of the phenoxy rings |

| ~105 - 110 | CH carbons of the phenoxy rings |

| ~55 - 56 | Methoxy carbons (-OCH₃) |

Note: The chemical shifts are estimated based on analogous structures and general NMR principles. Actual experimental data is not available in the searched literature.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify which protons are adjacent to each other within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the biphenyl and phenoxy rings through the ether linkage and for assigning the quaternary (non-protonated) carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY could help to determine the preferred conformation of the molecule in solution, particularly the rotational orientation of the phenoxy groups relative to the biphenyl core.

Key 2D NMR Correlations for this compound

| 2D NMR Experiment | Expected Key Correlations |

|---|---|

| COSY | Correlations between adjacent aromatic protons on the biphenyl and phenoxy rings. |

| HSQC | Direct correlation of each aromatic CH proton with its attached ¹³C atom. Correlation of the methoxy protons with the methoxy carbon. |

| HMBC | Correlation of the biphenyl protons with the phenoxy carbons through the ether linkage, and vice versa. Correlation of the methoxy protons with the C3 carbon of the phenoxy ring. |

| NOESY | Spatial correlations between protons on the biphenyl core and protons on the phenoxy rings, indicating through-space proximity and conformational preferences. |

Note: The correlations described are based on the expected structure. Actual experimental data is not available in the searched literature.

Solid-State NMR for Bulk Structure Analysis

Solid-state NMR (ssNMR) would be a valuable tool for characterizing the structure of this compound in its crystalline or amorphous solid form. Unlike solution-state NMR, ssNMR provides information about the molecular structure and packing in the absence of a solvent. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state. These spectra can reveal the presence of different polymorphs (different crystalline forms) or conformational isomers in the bulk material.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

An FTIR spectrum of this compound would display absorption bands corresponding to the various bond vibrations within the molecule.

C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of bands above 3000 cm⁻¹. The C-H stretching of the methoxy groups would be observed in the region of 2850-2960 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would give rise to several sharp bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The most characteristic feature would be the strong C-O-C stretching vibrations of the aryl ether linkages, which are expected to appear in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region would be indicative of the substitution pattern on the aromatic rings.

Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | -OCH₃ |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | Asymmetric C-O-C Stretch | Aryl Ether |

| 1050 - 1000 | Symmetric C-O-C Stretch | Aryl Ether |

| 900 - 700 | C-H Out-of-Plane Bend | Aromatic |

Note: The wavenumbers are estimated based on characteristic group frequencies. Actual experimental data is not available in the searched literature.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bond vibrations, Raman is more sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "breathing" modes of the aromatic rings would be expected to produce strong signals in the Raman spectrum.

Biphenyl Linkage: The C-C stretching vibration between the two phenyl rings of the biphenyl core would also be Raman active.

Symmetry: For a molecule with a center of symmetry, the rule of mutual exclusion would apply, meaning that vibrations that are strong in the Raman spectrum may be weak or absent in the FTIR spectrum, and vice versa.

A comparative analysis of the FTIR and Raman spectra would provide a more complete picture of the vibrational modes of this compound.

Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1610 - 1580 | Ring Quadrant Stretch | Aromatic |

| ~1300 | C-C Stretch | Biphenyl Linkage |

| ~1000 | Ring Breathing Mode | Aromatic |

Note: The Raman shifts are estimated based on characteristic group frequencies for similar compounds. Actual experimental data is not available in the searched literature.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of organic molecules. For a compound like this compound, both high-resolution and tandem mass spectrometry would provide critical information.

High-resolution mass spectrometry is pivotal for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. The molecular formula of this compound is C26H22O4.

The theoretical (calculated) monoisotopic mass of this compound can be compared with an experimental value from an HRMS instrument. This comparison helps to confirm the molecular formula, as the high precision of the measurement can distinguish between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical and Expected Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C26H22O4 |

| Calculated Monoisotopic Mass | 414.15181 Da |

| Expected HRMS Result ([M+H]+) | ~415.15909 Da |

| Required Mass Accuracy | < 5 ppm |

This table is based on theoretical calculations and represents expected values, not published experimental data.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to generate a series of product ions. The resulting fragmentation pattern provides a fingerprint that is indicative of the molecule's structure. For aromatic ethers like the target compound, fragmentation typically occurs at the ether linkages and within the biphenyl core.

Expected fragmentation pathways for this compound would likely involve:

Cleavage of the ether bond: The C-O bond between the biphenyl core and the phenoxy group is a likely site of fragmentation. This could lead to the formation of ions corresponding to the biphenyl-diol cation and the methoxyphenoxy radical, or vice-versa.

Loss of methyl groups: The methoxy groups (-OCH3) are susceptible to cleavage, resulting in the loss of a methyl radical (•CH3), leading to a fragment ion with a mass-to-charge ratio (m/z) 15 units less than the precursor.

Fragmentation of the biphenyl core: The central biphenyl structure is relatively stable but can undergo fragmentation under higher energy conditions.

Studies on structurally related methoxylated polychlorinated biphenyls have shown that fragmentation pathways are influenced by the substitution pattern. researchgate.net For aryl ethers in general, a strong molecular ion peak is expected, with primary fragmentation occurring at the C-O bond beta to the aromatic ring. miamioh.eduwhitman.edu

Table 2: Plausible Key Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 414 | 399 | •CH3 | [M-CH3]+ |

| 414 | 383 | •OCH3 | [M-OCH3]+ |

| 414 | 291 | C6H5O2• | [M-methoxyphenoxy]+ |

| 414 | 186 | (C6H5O)2 | [Biphenyl-diol]+• |

This table represents a predictive analysis based on the fragmentation of similar structures and is not based on published experimental data for the specific compound.

Computational and Theoretical Investigations of 4,4 Bis 3 Methoxyphenoxy Biphenyl

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. For 4,4'-bis(3-methoxyphenoxy)biphenyl, DFT would be the method of choice to elucidate its optimized geometry, electronic structure, and spectroscopic parameters.

The geometry of this compound is primarily defined by the dihedral angles between the central biphenyl (B1667301) rings and the orientation of the 3-methoxyphenoxy groups. In the gas phase, biphenyl itself is known to have a twisted conformation with a dihedral angle of approximately 44° between the phenyl rings. The presence of bulky 3-methoxyphenoxy substituents at the 4 and 4' positions is expected to influence this angle.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Predicted Value |

| Biphenyl Dihedral Angle | ~45-55° |

| C-C (biphenyl linkage) | ~1.49 Å |

| C-O (ether linkage) | ~1.36 Å |

| O-C (methoxy) | ~1.42 Å |

Note: The data in this table is hypothetical and based on typical values for similar structural motifs found in the literature. Actual experimental or calculated values may vary.

The electronic properties of this compound are dictated by the interplay of the electron-donating methoxy (B1213986) groups and the aromatic system. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity and electronic transition properties.

The HOMO is expected to be localized primarily on the electron-rich phenoxy and biphenyl rings, while the LUMO would likely be distributed across the biphenyl core. The energy gap between the HOMO and LUMO provides an estimate of the molecule's chemical stability and the energy required for electronic excitation. The presence of the methoxy groups is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap compared to unsubstituted biphenyl. A study on 4-(tert-butyl)-4-nitro-1,1-biphenyl showed a HOMO-LUMO energy gap of 3.97 eV, indicating high reactivity. organic-chemistry.org

The charge distribution, typically analyzed through Mulliken or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. The oxygen atoms of the ether and methoxy groups are expected to carry a partial negative charge due to their high electronegativity, while the adjacent carbon atoms would have a partial positive charge.

Table 2: Predicted Electronic Properties of this compound (Hypothetical Data)

| Property | Predicted Value |

| HOMO Energy | -5.5 to -6.0 eV |

| LUMO Energy | -1.0 to -1.5 eV |

| HOMO-LUMO Gap | 4.0 to 5.0 eV |

| Dipole Moment | 1.5 to 2.5 D |

Note: The data in this table is hypothetical and based on typical values for similar structural motifs found in the literature. Actual experimental or calculated values may vary.

DFT calculations can accurately predict spectroscopic parameters that are invaluable for experimental characterization.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). The predicted shifts would show distinct signals for the protons and carbons in the biphenyl, phenoxy, and methoxy groups, aiding in the structural elucidation of the molecule. For instance, in a study of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, theoretical NMR analysis was conducted using the GIAO method for its structural characterization. unical.itacs.org

Vibrational Frequencies: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies. These calculations help in assigning the observed experimental bands to specific molecular vibrations, such as C-H stretching of the aromatic rings, C-O-C stretching of the ether linkages, and the characteristic modes of the biphenyl core.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. An MD simulation of this compound would reveal the flexibility of the molecule, particularly the rotation around the biphenyl linkage and the C-O ether bonds.

Studies on similar systems, such as poly(phenylene oxide), have shown that cooperative rotations of neighboring phenylene rings occur. acs.org For this compound, MD simulations could quantify the timescale of these motions and the influence of a solvent environment on the conformational preferences. Such simulations would provide a more realistic understanding of the molecule's behavior in solution or in a condensed phase. A molecular dynamics simulation of biphenyl in a liquid crystalline solvent has been used to understand its rotational potential. unical.it

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. For this compound, potential reactions of interest include the formation or cleavage of the ether linkages.

The formation of the diaryl ether linkage in this compound likely proceeds through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. organic-chemistry.org DFT calculations can be employed to model the reaction pathway and characterize the transition state (TS). The TS is a high-energy intermediate that represents the bottleneck of the reaction. By locating the TS and calculating its energy, the activation energy and reaction rate can be estimated.

Reaction Pathway Mapping and Energy Profiles

The exploration of chemical reactions involving this compound at a computational level involves mapping the potential energy surface (PES) to identify the most likely reaction pathways. This process is crucial for understanding reaction mechanisms, predicting reaction outcomes, and optimizing reaction conditions.

Methodology:

Reaction pathway mapping for a molecule like this compound would typically involve the following steps:

Reactant and Product Optimization: The three-dimensional structures of the reactant(s) and product(s) are optimized to find their lowest energy conformations.

Transition State (TS) Search: A search is conducted to locate the transition state structure, which represents the highest energy point along the reaction coordinate connecting reactants and products. Various algorithms are employed for this, such as the synchronous transit-guided quasi-Newton (STQN) method.

Intrinsic Reaction Coordinate (IRC) Calculations: Once the TS is located, an IRC calculation is performed to confirm that the transition state correctly connects the desired reactants and products on the potential energy surface.

Illustrative Example - Ether Cleavage:

A common reaction for diaryl ethers is ether cleavage. A hypothetical reaction pathway for the cleavage of one of the ether linkages in this compound, potentially catalyzed by an acid, could be investigated. The energy profile would reveal the energy barriers for key steps, such as protonation of the ether oxygen, followed by the departure of the phenoxy group.

Illustrative Data Table for a Hypothetical Reaction Pathway:

The following table represents the kind of data that would be generated from a computational study on a hypothetical reaction of this compound.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactant: this compound + H⁺ | 0.0 |

| TS1 | Transition state for protonation | +5.2 |

| INT1 | Protonated intermediate | -2.1 |

| TS2 | Transition state for C-O bond cleavage | +25.8 |

| P | Products: Phenol (B47542) + Cationic biphenyl derivative | +10.3 |

Disclaimer: The data in this table is illustrative and does not represent experimentally or computationally verified values for this compound. It serves to demonstrate the type of information obtained from reaction pathway mapping.

Structure-Reactivity Relationships from Theoretical Models

Theoretical models are instrumental in establishing relationships between the molecular structure of a compound and its chemical reactivity. For this compound, computational methods can be used to calculate a variety of molecular descriptors that correlate with its reactivity in different chemical processes.

Key Molecular Descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen atoms of the ether linkages and the methoxy groups would be expected to be regions of negative electrostatic potential.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Natural Bond Orbital (NBO) analysis) can provide more quantitative insight into the reactivity of specific sites within the molecule. For instance, the carbon atoms attached to the electronegative oxygen atoms will carry a partial positive charge, making them potential sites for nucleophilic attack.

Bond Dissociation Energies (BDEs): The BDE for various bonds within the molecule can be calculated to predict which bonds are most likely to break during a reaction. For example, the C-O bonds of the ether linkages would be of particular interest.

Establishing Relationships:

By systematically modifying the structure of this compound (e.g., by changing the substituents on the phenyl rings) and calculating the corresponding changes in these molecular descriptors, a quantitative structure-reactivity relationship (QSRR) can be established. This allows for the prediction of the reactivity of new, related compounds without the need for experimental synthesis and testing.

Illustrative Data Table of Calculated Molecular Descriptors:

The following table illustrates the types of molecular descriptors that would be calculated to understand the structure-reactivity relationship of this compound.

| Descriptor | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

| Most Negative Atomic Charge (on Oxygen) | -0.6 e |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. The actual values would need to be determined through specific computational calculations for this compound.

Exploration of 4,4 Bis 3 Methoxyphenoxy Biphenyl As a Precursor in Material Science

Monomer Applications in High-Performance Polymer Synthesis

The structure of 4,4'-bis(3-methoxyphenoxy)biphenyl makes it a valuable monomer for creating polymers with enhanced thermal stability, mechanical strength, and specific electronic properties. The biphenyl (B1667301) unit contributes to rigidity and high thermal resistance, while the ether linkages provide a degree of flexibility and processability. The methoxy (B1213986) groups can also influence the polymer's solubility and electronic characteristics.

Polyimide and Polyethersulfone Derivative Development

While direct research on polyimides and polyethersulfones synthesized from this compound is not extensively documented in publicly available literature, the development of such polymers can be inferred from studies on analogous compounds. For instance, the related diamine, 4,4'-bis(3-aminophenoxy)biphenyl (B1279746), is a known monomer for high-performance polyimides. researchgate.netossila.com The synthesis typically involves a two-step polycondensation process, starting with the reaction of a dianhydride and a diamine to form a poly(amic acid), which is then chemically or thermally cyclized to the final polyimide. vt.edu

Similarly, the dihydroxy version of this compound could be a precursor for polyethersulfones. The synthesis of polyethersulfones often involves the nucleophilic aromatic substitution reaction between a dihalodiaryl sulfone and a bisphenolate. researchgate.net A diol precursor like a hydroxylated derivative of this compound could be reacted with a salt-forming agent to create the bisphenolate for subsequent polycondensation. researchgate.net

The incorporation of the biphenyl unit is known to enhance the thermal stability and mechanical properties of the resulting polymers. tandfonline.comresearchgate.net The ether linkages can improve solubility and processability, which are often challenges with rigid aromatic polymers. researchgate.net

Design Considerations for Polymer Backbones

The design of polymer backbones using monomers like this compound is guided by the desired final properties of the material. Key considerations include:

Rigidity and Flexibility: The rigid biphenyl unit contributes to a high glass transition temperature (Tg) and thermal stability. researchgate.netresearchgate.net The flexible ether linkages can lower the Tg and improve the processability of the polymer. researchgate.netmdpi.com The balance between these two aspects is crucial for tailoring the material for specific applications.

Symmetry and Asymmetry: The substitution pattern on the phenoxy rings can influence the polymer's morphology. Asymmetric monomers can lead to amorphous polymers with improved solubility, while symmetric structures may promote semi-crystalline domains. researchgate.netresearchgate.net

Intermolecular Interactions: The presence of polar ether and methoxy groups can lead to stronger intermolecular forces, affecting the mechanical properties and solvent resistance of the polymer.

| Monomer Feature | Influence on Polymer Backbone | Relevant Research Finding |

| Biphenyl Unit | Increases rigidity, thermal stability, and glass transition temperature. | Polyimides with biphenyl units exhibit high thermal stability. researchgate.netresearchgate.net |

| Ether Linkages | Imparts flexibility, improves solubility and processability. | The incorporation of flexible ether linkages can enhance the processability of polyimides. researchgate.netmdpi.com |

| Methoxy Groups | Can influence solubility and electronic properties. | The position and number of methoxy groups can be used to tune the energy levels of hole-transporting materials. royalsocietypublishing.org |

| Symmetry | Affects polymer morphology (amorphous vs. semi-crystalline). | Asymmetric dianhydrides can lead to polyimides with higher glass transition temperatures. researchgate.net |

Polymerization Reaction Mechanisms and Kinetic Studies

The polymerization involving monomers like this compound or its derivatives follows established reaction mechanisms. For polyimide synthesis from a corresponding diamine, the reaction proceeds via a nucleophilic substitution of the diamine onto the dianhydride, forming a poly(amic acid) intermediate. vt.edu The subsequent imidization can be carried out thermally or chemically.

Kinetic studies of such polymerization reactions are often performed using techniques like differential scanning calorimetry (DSC) to monitor the heat flow associated with the reaction. tandfonline.com The kinetics of thermal imidization can be complex and may be influenced by factors such as the heating rate and the vitrification of the polymer. researchgate.net The activation energy for the curing reaction of polyimides can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis. sigmaaldrich.com

For polyethersulfone synthesis, the mechanism is typically a nucleophilic aromatic substitution. The kinetics of this reaction are influenced by the reactivity of the dihalide, the nucleophilicity of the bisphenolate, and the solvent used.

Role in Optoelectronic Material Development

Precursor for Hole-Transporting Layers (HTLs) and Electron-Transporting Layers (ETLs)

Derivatives of 4,4'-bis(3-methoxyphenoxy)bhenyl, particularly those with amine functionalities, are explored as components of hole-transporting materials (HTMs) . The nitrogen atoms in the amino groups can act as hole-transporting moieties. The energy levels of these materials, specifically the Highest Occupied Molecular Orbital (HOMO), are crucial for efficient hole injection from the photoactive layer in devices like perovskite solar cells. researchgate.netroyalsocietypublishing.org The methoxy groups can also play a role in tuning the HOMO level. royalsocietypublishing.org

While less common, appropriately designed derivatives could also function as electron-transporting materials (ETMs) . This would typically require the incorporation of electron-withdrawing groups to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level. beilstein-journals.org The biphenyl core itself can be part of a bipolar host material, capable of transporting both holes and electrons. nih.gov

Molecular Design for Charge Transport Properties in Materials

The design of materials for efficient charge transport based on the this compound scaffold involves several strategies:

Tuning Energy Levels: The HOMO and LUMO energy levels can be tailored by introducing electron-donating or electron-withdrawing substituents on the phenoxy rings or the biphenyl core. This allows for better energy level alignment with other layers in an optoelectronic device, facilitating efficient charge injection and transport. royalsocietypublishing.org

Controlling Morphology: The molecular shape and intermolecular interactions influence the packing of the molecules in the solid state, which in turn affects charge mobility. Introducing bulky side groups can prevent crystallization and lead to amorphous films with isotropic charge transport properties.

Enhancing Charge Mobility: The charge mobility in organic materials is governed by the degree of electronic coupling between adjacent molecules. Molecular design aims to optimize the π-π stacking and intermolecular overlap to create efficient pathways for charge hopping.

| Design Strategy | Effect on Charge Transport | Example from Related Research |

| Energy Level Tuning | Optimizes charge injection and transport by aligning HOMO/LUMO levels with adjacent layers. | Methoxy groups on a triphenylamine (B166846) donor can be used to adjust the HOMO level of a hole-transporting material. royalsocietypublishing.org |

| Morphology Control | Influences charge mobility through control of molecular packing (amorphous vs. crystalline). | Bulky substituents can prevent aggregation and lead to amorphous films. |

| Mobility Enhancement | Increases the rate of charge transport through improved intermolecular electronic coupling. | π-π stacking in conjugated polymers provides pathways for charge transport. nih.gov |

Incorporation into Advanced Hybrid Material Systems

The molecular architecture of polymers derived from this compound would make them prime candidates for the organic component in advanced hybrid material systems. These systems combine the advantageous properties of both organic polymers (flexibility, processability, and light weight) and inorganic materials (rigidity, thermal stability, and conductivity) to create materials with synergistic or entirely new functionalities.

Organic-inorganic hybrid materials are broadly classified into two categories: Class I hybrids, where the organic and inorganic components are linked by weak interactions like hydrogen bonds or van der Waals forces, and Class II hybrids, which feature strong covalent bonds between the two phases. mdpi.com Polymers derived from this compound could be incorporated into both types of hybrids.

The synthesis of such hybrid structures often involves techniques like the sol-gel process. In a hypothetical scenario, a polymer based on this compound could be dissolved in a suitable solvent along with an inorganic precursor, such as a metal alkoxide (e.g., tetraethoxysilane, TEOS). The subsequent hydrolysis and condensation of the inorganic precursor would form a three-dimensional inorganic network interpenetrating the polymer matrix. The presence of methoxy groups on the polymer backbone could potentially influence the kinetics of the sol-gel process and the final morphology of the hybrid material.

Another approach is the synthesis of polymers with reactive sites that can covalently bond with the inorganic phase. While this compound itself lacks obvious reactive sites for direct covalent bonding, it could be chemically modified or copolymerized with monomers containing functional groups like hydroxyl or carboxyl groups. These functionalized polymers could then react with the inorganic precursors to form Class II hybrids with enhanced interfacial adhesion and thermal stability. The general concept of creating hybrid materials by combining organic polymers with inorganic components is a well-established field, with applications ranging from coatings and membranes to electronic and optical devices. nih.gov

Nanocomposites are a subset of hybrid materials where at least one of the phases has dimensions in the nanometer range. The incorporation of nanofillers into a polymer matrix can lead to significant improvements in mechanical, thermal, barrier, and electrical properties at very low filler loadings. Polymers synthesized from this compound would likely form the matrix for such nanocomposites.

The choice of nanofiller is crucial in determining the final properties of the nanocomposite. Common nanofillers include layered silicates (clays), carbon nanotubes, graphene, and metallic or metal oxide nanoparticles. For instance, the dispersion of exfoliated clay nanoplatelets within a polyether matrix can create a tortuous path for gas molecules, significantly enhancing the barrier properties of the material. acs.org Similarly, the incorporation of conductive nanofillers like carbon nanotubes or graphene could impart electrical conductivity to the insulating polymer matrix, making it suitable for applications such as electrostatic dissipation and electromagnetic interference shielding.

The table below illustrates the potential effects of incorporating different nanofillers into a hypothetical polymer matrix derived from this compound, based on established findings in polymer nanocomposite research. acs.orgbohrium.combohrium.com

| Nanofiller | Potential Property Enhancement | Potential Applications |

| Layered Silicates (e.g., Montmorillonite) | Improved mechanical strength, thermal stability, and gas barrier properties. | Food packaging, protective coatings, fuel tanks. |

| Carbon Nanotubes (CNTs) | Enhanced electrical conductivity, mechanical strength, and thermal conductivity. | Antistatic materials, electromagnetic shielding, reinforced composites. |

| Graphene | Superior mechanical reinforcement, electrical and thermal conductivity, and barrier properties. | High-strength composites, conductive inks, advanced membranes. |

| Metal Oxide Nanoparticles (e.g., TiO₂, ZnO) | Improved UV resistance, photocatalytic activity, and refractive index. | UV-protective coatings, self-cleaning surfaces, optical devices. |

| Polyhedral Oligomeric Silsesquioxanes (POSS) | Enhanced thermal stability, mechanical properties, and oxidation resistance. | High-temperature composites, aerospace materials. bohrium.com |

The key to successful nanocomposite fabrication lies in achieving a uniform dispersion of the nanofiller within the polymer matrix and ensuring strong interfacial adhesion. The chemical structure of the this compound-based polymer, with its aromatic and ether components, would influence its interaction with different nanofillers and thus the final performance of the nanocomposite.

Utilization in Functional Material Applications

The unique combination of properties expected from polymers based on this compound, such as high thermal stability, chemical resistance, and tunable electrical properties (when incorporated into nanocomposites), makes them promising candidates for various functional material applications.

Polymer-based chemical sensors are gaining increasing attention due to their flexibility, low cost, and ease of fabrication. mdpi.comresearchgate.net The principle of operation often relies on the change in a physical property of the polymer, such as its electrical resistance or optical properties, upon exposure to a specific analyte.

A polymer derived from this compound, particularly in the form of a conductive nanocomposite, could serve as a chemiresistive sensor. The swelling of the polymer matrix upon absorption of analyte molecules can alter the distance between the conductive nanofillers, leading to a measurable change in the electrical resistance of the material. The selectivity of such a sensor would be determined by the chemical affinity of the polymer matrix for different analytes. The aromatic and ether-rich structure of a polyether derived from this compound might show an affinity for aromatic organic compounds.

The general approach for creating such sensors involves depositing a thin film of the polymer nanocomposite onto a set of electrodes. The change in resistance across the electrodes is then monitored as a function of the analyte concentration. While specific studies on this compound-based sensors are not available, the broader class of polyaromatic ethers has been explored for this purpose.

Polymer-based actuators, often referred to as artificial muscles, are materials that can change their shape or size in response to an external stimulus, such as an electric field, temperature, or light. nih.gov These materials are of great interest for applications in soft robotics, biomedical devices, and microfluidics.

Polymers with a rigid backbone, such as those derived from biphenyl-containing monomers, can be used to fabricate shape-memory polymers. These materials can be deformed and fixed into a temporary shape and will recover their original shape upon the application of a specific stimulus, typically heat. The high glass transition temperature expected for a polymer of this compound would be advantageous for high-temperature shape-memory applications.

Furthermore, ionic polymer-metal composites (IPMCs) are a class of actuators that consist of an ion-conductive polymer membrane sandwiched between two metal electrodes. nih.gov While typically based on perfluorinated ionomers, research has explored the use of other polymers, including sulfonated polyether ether ketone (PEEK). nih.gov A chemically modified, ion-conductive version of a polymer from this compound could potentially be used as the membrane in an IPMC actuator. The application of a low voltage across the electrodes causes the migration of ions and solvent within the polymer, leading to a bending motion.

The table below summarizes the potential of polymers derived from this compound in different types of actuator systems.

| Actuator Type | Principle of Operation | Potential Role of this compound-based Polymer |

| Shape-Memory Polymer | Thermally induced recovery of a pre-deformed shape. | The rigid polymer backbone would provide the basis for the shape-memory effect at elevated temperatures. |

| Ionic Polymer-Metal Composite (IPMC) | Electrically induced bending due to ion and solvent migration. | A sulfonated or otherwise functionalized derivative could serve as the ion-conductive membrane. |

| Dielectric Elastomer Actuator | Electrostatic pressure-induced deformation of a soft, insulating polymer film. | While likely too rigid on its own, it could be used as a reinforcing component in a composite dielectric elastomer. |

Chemical Reactivity and Derivatization Studies of 4,4 Bis 3 Methoxyphenoxy Biphenyl

Reactivity of Aromatic Rings and Ether Linkages

The reactivity of 4,4'-bis(3-methoxyphenoxy)biphenyl is characterized by the electronic effects of its substituents. The phenoxy and methoxy (B1213986) groups are electron-donating, activating the aromatic rings towards electrophilic attack. Conversely, the ether linkages present sites susceptible to cleavage under specific conditions.

Electrophilic Aromatic Substitution Reactions

The biphenyl (B1667301) core and the two terminal phenyl rings of this compound are rich in electrons, making them prone to electrophilic aromatic substitution. The substitution pattern is directed by the existing substituents. The ether oxygen of the phenoxy group and the methoxy group are ortho-, para-directing activators. In the case of the 3-methoxyphenoxy substituent, the positions ortho and para to the oxygen atom (positions 2, 4, and 6 of the terminal phenyl ring) and ortho to the phenoxy group on the central biphenyl ring are activated.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would likely introduce nitro groups onto the activated positions of the aromatic rings. Similarly, halogenation with reagents like bromine in the presence of a Lewis acid would result in the substitution of hydrogen atoms with halogen atoms at these activated sites. Friedel-Crafts acylation or alkylation would introduce acyl or alkyl groups, respectively, onto the aromatic rings, further functionalizing the molecule. nih.gov

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ groups at activated positions |

| Bromination | Br₂, FeBr₃ | Introduction of -Br atoms at activated positions |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of -COR groups at activated positions |

Transformations Involving the Methoxy Groups

The methoxy groups (-OCH₃) are susceptible to cleavage to form the corresponding phenols. This demethylation is a common transformation for aryl methyl ethers and can be achieved using various reagents, such as strong acids like HBr or HI, or Lewis acids like BBr₃. The resulting di-phenol, 4,4'-bis(3-hydroxyphenoxy)biphenyl, is a valuable intermediate for the synthesis of polyesters, polycarbonates, and other polymers. The conversion of the methoxy groups to hydroxyl groups significantly alters the solubility and reactivity of the molecule, opening up new avenues for derivatization.

Cleavage Mechanisms of Phenoxy Bridges

The phenoxy ether linkages in this compound are generally stable but can be cleaved under harsh conditions. The cleavage of diaryl ethers is more challenging than that of alkyl aryl ethers. It typically requires strong reducing agents or catalytic hydrogenolysis. For instance, cleavage might be achieved using sodium in liquid ammonia (B1221849) or through high-pressure hydrogenation over a nickel catalyst. The cleavage of the phenoxy bridges would lead to the fragmentation of the molecule into smaller phenolic and aromatic compounds. In the context of polymer degradation, understanding these cleavage mechanisms is crucial, as similar ether linkages are found in high-performance polymers like polyetherketones (PEEK) and polysulfones.

Derivatization Strategies for Functional Enhancement

The derivatization of this compound is aimed at introducing new functional groups to tailor its properties for specific applications, particularly in the field of polymer science and materials chemistry.

Introduction of Polymerizable Moieties

A key strategy for the functional enhancement of this compound is the introduction of polymerizable moieties. This can be achieved through various chemical transformations.

One approach is the demethylation of the methoxy groups to yield the corresponding di-phenol, as mentioned earlier. This di-phenol can then be used as a monomer in condensation polymerization with diacyl chlorides or diisocyanates to form polyesters or polyurethanes, respectively.

Alternatively, the aromatic rings can be functionalized with polymerizable groups. For example, after demethylation, the resulting hydroxyl groups can be reacted with acryloyl chloride or methacryloyl chloride to introduce acrylate (B77674) or methacrylate (B99206) functionalities. These groups can undergo free-radical polymerization to form cross-linked networks.

Another route involves the nitration of the aromatic rings, followed by reduction to the corresponding diamine, 4,4'-bis(3-amino-5-methoxyphenoxy)biphenyl. This diamine can serve as a monomer for the synthesis of polyimides, which are known for their exceptional thermal and mechanical properties. ossila.com A related compound, 4,4'-bis(3-aminophenoxy)biphenyl (B1279746), is a known monomer for polyimides. ossila.comprepchem.comgoogle.com

| Precursor | Functionalization Reaction | Polymerizable Monomer | Resulting Polymer Class |

| This compound | Demethylation | 4,4'-bis(3-hydroxyphenoxy)biphenyl | Polyesters, Polycarbonates |

| 4,4'-bis(3-hydroxyphenoxy)biphenyl | Acylation with acryloyl chloride | 4,4'-bis(3-acryloyloxyphenoxy)biphenyl | Polyacrylates |

| This compound | Nitration followed by reduction | 4,4'-bis(3-amino-5-methoxyphenoxy)biphenyl | Polyimides |

Grafting and Surface Modification Methodologies

The functionalized derivatives of this compound can be used to modify the surfaces of various materials to impart desired properties such as hydrophobicity, biocompatibility, or chemical resistance.

For instance, the phenolic derivatives can be grafted onto surfaces containing hydroxyl groups, such as silica (B1680970) or cellulose, through etherification reactions. The introduction of long alkyl chains to the aromatic rings via Friedel-Crafts alkylation can create amphiphilic molecules that can self-assemble on surfaces to form well-defined monolayers.

Furthermore, the introduction of reactive groups like alkoxysilanes to the molecule would allow for covalent grafting onto silica-based surfaces. For example, the phenolic derivative could be reacted with (3-chloropropyl)trimethoxysilane, and the resulting silane-functionalized molecule could then be used to modify glass or silicon wafer surfaces. The understanding of intermolecular interactions, which can be studied by techniques like Hirshfeld surface analysis, is beneficial for designing effective surface modifications. nih.gov

Strategies for Analytical Detection and Signal Amplification

The accurate detection and quantification of this compound, particularly at trace levels in complex matrices, necessitate the use of sensitive analytical techniques. Direct analysis may be challenging due to the compound's polarity and potential for low volatility. Therefore, derivatization is a common strategy to enhance its detectability by techniques such as gas chromatography-mass spectrometry (GC-MS).

Derivatization chemically modifies the analyte to improve its chromatographic behavior and/or increase its response to a specific detector. For phenolic compounds, silylation is a widely employed derivatization technique. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can be used to replace the active hydrogen on the hydroxyl groups (if any were present) with a trimethylsilyl (B98337) (TMS) group. researchgate.net While this compound itself does not possess free hydroxyl groups, this method is paramount for related precursor or metabolite studies where such functional groups may be present.

For enhancing detection in liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to improve ionization efficiency. Reagents that introduce a readily ionizable moiety can significantly amplify the signal. For instance, derivatization with pyridine-3-sulfonyl chloride has been shown to enhance the detection of bisphenols in positive ion mode electrospray ionization (ESI), a technique that could be adapted for biphenyl compounds. nih.gov The choice of derivatizing agent and reaction conditions is critical and often requires optimization.

Table 1: Common Derivatization Reagents for Analytical Detection

| Derivatization Reagent | Target Functional Group | Analytical Technique | Potential Advantage for Biphenyl Analysis |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCS | Hydroxyl, Amine | GC-MS | Increases volatility and thermal stability of related hydroxylated metabolites. nih.govresearchgate.net |

| Pyridine-3-sulfonyl chloride | Phenolic Hydroxyl | LC-MS (ESI+) | Enhances ionization efficiency for trace-level detection. nih.gov |

| Bromoacetonitrile (BAN) | Phenolic Hydroxyl | GC-MS | Provides an alternative derivatization for confirmation. researchgate.net |

Signal amplification can also be achieved through the selection of highly sensitive mass spectrometric techniques, such as tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS). These methods provide high selectivity and sensitivity by monitoring specific fragmentation patterns of the target analyte, allowing for its detection even in the presence of interfering substances.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms involved in the synthesis and modification of this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity.

Elucidation of Reaction Intermediates

The synthesis of the this compound core often involves carbon-carbon and carbon-oxygen bond-forming reactions, frequently catalyzed by transition metals like palladium. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the elucidation of reaction intermediates is key to understanding the catalytic cycle.

The generally accepted mechanism for a Suzuki-Miyaura coupling involves a series of well-defined intermediates. The catalytic cycle is initiated by the oxidative addition of an aryl halide or triflate to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid derivative, leading to a diorganopalladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

While specific intermediates for the synthesis of this compound have not been isolated and characterized in the literature, their existence can be inferred from extensive studies on analogous systems. For example, in the synthesis of related biphenyls, the oxidative addition of a halo-aromatic precursor to the palladium catalyst is a critical step. The nature of the solvent, ligand, and base can influence the stability and reactivity of these palladium intermediates.

In transformations involving this molecule, such as catalytic hydrogenation to modify the aromatic rings, the reaction is likely to proceed through surface-adsorbed intermediates on the catalyst, for example, a palladium on carbon (Pd/C) catalyst. google.com

Catalytic Pathways and Selectivity Control

The synthesis of unsymmetrically substituted biphenyls or the selective functionalization of this compound requires precise control over the catalytic pathway to achieve the desired regioselectivity.

In palladium-catalyzed cross-coupling reactions, selectivity is often governed by a combination of electronic and steric factors. nih.gov For a substrate containing multiple reactive sites, the oxidative addition of the palladium catalyst will preferentially occur at the most electron-deficient and least sterically hindered position. nih.gov For instance, in a molecule with two different halide leaving groups, the reaction can be directed to one site over the other by choosing appropriate reaction conditions.

The choice of catalyst, ligands, and reaction temperature plays a crucial role in controlling the catalytic pathway and, consequently, the selectivity. nih.govbeilstein-journals.org For example, bulky phosphine (B1218219) ligands on the palladium center can enhance selectivity for the less sterically hindered position. Temperature can also be a critical parameter; lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to thermodynamic product distribution. nih.gov

In the context of synthesizing derivatives of this compound, if one of the phenoxy rings were to be functionalized with a leaving group, a subsequent cross-coupling reaction would be directed by the electronic nature of the methoxy group and the steric hindrance around the reaction center.

Table 2: Factors Influencing Selectivity in Catalytic Reactions

| Factor | Influence on Catalytic Pathway and Selectivity |

| Catalyst/Ligand | The steric and electronic properties of the ligands on the metal center can direct the catalyst to a specific reaction site. Bulky ligands can enhance selectivity for less hindered positions. |

| Substrate Electronics | Electron-withdrawing groups can activate a position for oxidative addition, while electron-donating groups can deactivate it. This allows for chemoselectivity. |

| Temperature | Can influence the kinetic versus thermodynamic product ratio. Lower temperatures often favor the kinetically preferred product. nih.gov |

| Solvent | The polarity and coordinating ability of the solvent can affect the stability of intermediates and the overall reaction rate and selectivity. |

| Base | In reactions like Suzuki-Miyaura and Heck couplings, the choice and concentration of the base can significantly impact the reaction outcome. beilstein-journals.orgresearchgate.net |

By carefully manipulating these factors, it is possible to control the reaction pathways and achieve the selective synthesis of desired derivatives of this compound.

Future Research Directions and Academic Impact

Development of Novel and Sustainable Synthetic Routes

The synthesis of biphenyl (B1667301) ether derivatives has traditionally relied on methods like the Ullmann condensation and nucleophilic substitution reactions. arabjchem.orgnih.gov However, future efforts will likely focus on developing more sustainable and efficient synthetic protocols. A significant challenge in the synthesis of related compounds, such as 4,4'-bis(3-aminophenoxy)biphenyl (B1279746), has been the complexity of post-reaction treatment, high solvent consumption, and product discoloration. google.com

Key areas for future development include:

Green Chemistry Approaches: Research into environmentally friendly methods is a priority. This includes the use of microwave irradiation to accelerate reactions and the application of recyclable catalysts and solvents, such as natural deep eutectic solvents (NADES). mdpi.com For instance, a novel protocol for synthesizing a bis-tetronic acid derivative utilized a L-proline/glycerol NADES as both solvent and catalyst, dramatically reducing reaction times from 24 hours to 15 minutes and increasing yields. mdpi.com

Catalyst Innovation: The development of more efficient catalysts, potentially moving away from copper in Ullmann-type reactions to other transition metals like palladium, could offer improved yields and milder reaction conditions. ssbodisha.ac.in

Process Optimization: For industrial applications, optimizing processes to improve purity and yield is crucial. A patented method for producing 4,4'-bis(3-aminophenoxy)biphenyl, for example, achieved over 99.0% purity and a 90% yield by refining the catalytic hydrogenation and crystallization steps, effectively solving issues of post-treatment complexity and solvent consumption. google.com

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is becoming indispensable in chemical research. For complex molecules like biphenyl ethers, this integrated approach provides deep insights into their behavior.

Computational Modeling: Techniques like Density Functional Theory (DFT), Hartree-Fock (HF) methods, and molecular dynamics (MD) simulations are used to predict molecular geometry, electronic properties, and reactivity. mdpi.comeurjchem.com For example, computational studies on substituted biphenyls have been used to optimize geometry, analyze frontier molecular orbitals (HOMO/LUMO), and calculate molecular electrostatic potential, which helps in understanding reactivity. eurjchem.com Such calculations are crucial for predicting properties like two-photon absorption, where the planarity of the biphenyl unit is a key factor. researchgate.net